molecular formula C22H23N3O7 B11184597 N'-acetyl-3,4-dimethoxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-acetyl-3,4-dimethoxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11184597
M. Wt: 441.4 g/mol
InChI Key: HVYMWLGCOWWHKK-UHFFFAOYSA-N
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Description

N’-acetyl-3,4-dimethoxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-3,4-dimethoxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the reaction of an appropriate amine with a diketone under acidic or basic conditions.

    Introduction of the Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Acetylation: The acetyl group can be introduced using acetic anhydride in the presence of a base.

    Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-3,4-dimethoxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N’-acetyl-3,4-dimethoxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-acetyl-3,4-dimethoxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Signaling Pathways: Affecting cellular signaling pathways involved in inflammation or cell proliferation.

    Interacting with DNA/RNA: Potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-3,4-dimethoxyphenethylamine
  • N-acetyl-3,4-dimethoxyphenylalanine
  • N-acetyl-3,4-dimethoxy-2-methylphenylalanine

Uniqueness

N’-acetyl-3,4-dimethoxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications compared to similar compounds. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C22H23N3O7

Molecular Weight

441.4 g/mol

IUPAC Name

N'-acetyl-3,4-dimethoxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C22H23N3O7/c1-13(26)25(23-21(28)14-5-10-18(31-3)19(11-14)32-4)17-12-20(27)24(22(17)29)15-6-8-16(30-2)9-7-15/h5-11,17H,12H2,1-4H3,(H,23,28)

InChI Key

HVYMWLGCOWWHKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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